molecular formula C9H10BrClO2 B8233103 1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene

1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene

Cat. No.: B8233103
M. Wt: 265.53 g/mol
InChI Key: KSVJFBJUCWMRCP-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and a 2-methoxy ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromoethyl methyl ether as a starting reagent, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the final product. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the 2-methoxy ethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene is unique due to the combination of bromine, chlorine, and the 2-methoxy ethoxy group on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-bromo-2-chloro-4-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVJFBJUCWMRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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